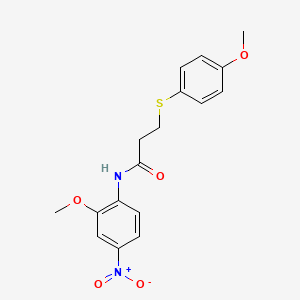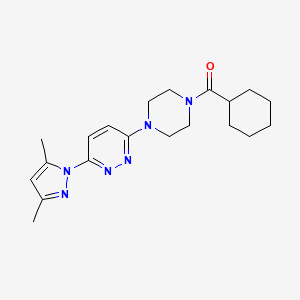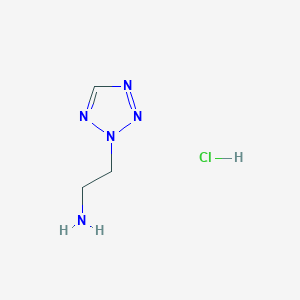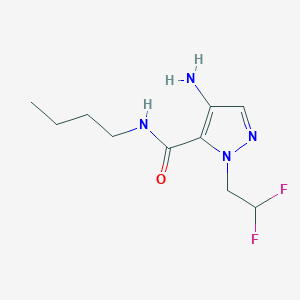
N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide” is a complex organic compound. Based on its name, it likely contains functional groups such as amide, nitro, methoxy, and thioether .
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its name. “N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide” likely contains a propanamide backbone with a methoxy-nitrophenyl group attached to the nitrogen atom and a methoxyphenyl group attached to the third carbon atom via a sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted from its structure. For example, “N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide” is likely to be a solid under normal conditions due to the presence of multiple polar functional groups .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide, as part of the broader category of propanamide compounds, has been explored for its pharmacokinetic and metabolic properties in preclinical studies. Research on a similar compound, S-1 (a selective androgen receptor modulator), in rats revealed insights into its absorption, clearance, distribution, and metabolism, potentially offering parallels for the pharmacokinetics of N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide (Wu et al., 2006).
Spectrophotometric Analysis
The compound's structural analogs have been subjects of spectrophotometric analysis to identify and quantify the drug in pharmaceutical formulations. This methodological approach highlights the potential for N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide to be analyzed similarly in complex matrices, enhancing its application in quality control and pharmacokinetic studies (Rangappa et al., 2000).
Cytotoxicity Evaluation
N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide could potentially share structural features conducive to cytotoxic activity against cancer cells. Derivatives with similar structural motifs have shown promising in vitro cytotoxic properties against various human cancer cell lines, suggesting a potential area of application in anticancer research (Pandey et al., 2020).
Bioactive Constituents Exploration
Compounds with a similar structural framework have been isolated from natural sources and evaluated for their bioactivity, including antimicrobial and enzyme inhibition properties. This suggests that N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide may also hold potential for the discovery of new bioactive agents (Atta-ur-Rahman et al., 1997).
Molecular Structure and Anticancer Properties
Exploration of the molecular structure and potential anticancer properties of compounds structurally similar to N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide has been conducted. Such studies involve spectroscopic techniques and quantum chemical calculations, providing a foundational understanding for further research into the compound's therapeutic potential (Pandey et al., 2019).
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-13-4-6-14(7-5-13)25-10-9-17(20)18-15-8-3-12(19(21)22)11-16(15)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKDZHCBZYRBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2973212.png)

![Ethyl 5-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973215.png)


![N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973219.png)
![(1S,2R,6S,7R,8R,9S)-4-Azatricyclo[5.2.1.02,6]decane-8,9-diol;hydrochloride](/img/structure/B2973221.png)

![1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973223.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2973227.png)


![2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2973233.png)